CLR457, also known as NVP-CLR457, is a novel compound classified as a pan-class I phosphoinositide 3-kinase inhibitor. It has garnered attention for its potential therapeutic applications in oncology, particularly in treating various cancers due to its ability to inhibit multiple isoforms of the phosphoinositide 3-kinase pathway. This pathway is often activated in tumorigenesis, making CLR457 a promising candidate for targeted cancer therapies without significant neurotoxicity. The compound is characterized by its oral bioavailability and non-central nervous system penetrance, which may reduce side effects associated with central nervous system involvement .
CLR457 is synthesized through multi-step organic synthesis techniques that facilitate the construction of its unique structural features. It is primarily classified under the category of antineoplastic agents, specifically targeting the phosphoinositide 3-kinase signaling pathway, which plays a crucial role in cellular functions such as growth, proliferation, and survival . The compound has been evaluated in clinical trials for its efficacy against tumors with specific genetic alterations involving phosphoinositide 3-kinase .
The synthesis of CLR457 involves several key steps:
The detailed synthetic routes have been documented in various studies, indicating a complex approach to achieving the final product .
CLR457's molecular structure comprises a complex arrangement that allows it to interact effectively with various isoforms of phosphoinositide 3-kinase. The structure can be represented by its chemical formula, which includes specific functional groups essential for its inhibitory activity. The compound exhibits distinct structural features that contribute to its selectivity and potency against different isoforms of phosphoinositide 3-kinase.
CLR457 undergoes several chemical reactions during its synthesis and in biological contexts:
These values indicate CLR457's potency in inhibiting these critical kinases involved in cancer progression.
CLR457 functions primarily by inhibiting the activity of phosphoinositide 3-kinases, which are pivotal in regulating cellular growth and survival. The inhibition leads to:
The compound's ability to modulate these pathways makes it a significant candidate for cancer therapy.
CLR457 is primarily investigated for its applications in oncology:
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade governs critical cellular processes, including proliferation, survival, metabolism, and apoptosis. Hyperactivation of this pathway represents one of the most frequent oncogenic drivers in human malignancies. Dysregulation occurs through multiple mechanisms: gain-of-function mutations in PIK3CA (encoding the p110α catalytic subunit), loss-of-function mutations or epigenetic silencing of the phosphatase PTEN, amplifications of receptor tyrosine kinases (RTKs), or activating alterations in downstream effectors like AKT or mTOR [4] [9]. PIK3CA mutations occur in approximately 13% of all cancers, ranking as the second most frequent genomic alteration after TP53 [10]. These mutations cluster at hotspot residues (e.g., E542K, E545K in the helical domain; H1047R in the kinase domain), leading to constitutive membrane localization and elevated phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) production. PIP3 recruits AKT to the plasma membrane, where it undergoes phosphorylation-dependent activation, subsequently driving mTOR-mediated protein synthesis and cell growth [4] [7]. This pervasive dysregulation establishes PI3K as a high-priority therapeutic target.
Table 1: Prevalence of PI3K Pathway Alterations in Select Cancers
Cancer Type | PIK3CA Mutation Frequency | PTEN Loss Frequency | Primary Alteration Consequences |
---|---|---|---|
Hormone Receptor+/HER2- Breast | 28-46% | 10-20% | Constitutive PIP3 production, AKT hyperphosphorylation |
Endometrial Cancer | 30-50% | 30-50% | Loss of PIP3 dephosphorylation, pathway hyperactivation |
Colorectal Cancer | 15-20% | 15-30% | Enhanced cell survival, proliferation, metabolic reprogramming |
Prostate Cancer | <5% | 40-60% | PI3Kβ dependency, tumor progression |
Data compiled from [1] [4] [9].
Class I PI3Ks function as heterodimers comprising a catalytic subunit (p110α, p110β, p110δ, or p110γ) and a regulatory subunit (p85α/p85β for p110α/β/δ; p101/p87 for p110γ). The catalytic p110 subunits share a conserved domain architecture: an N-terminal adaptor-binding domain (ABD), a Ras-binding domain (RBD), a C2 domain, a helical domain, and a C-terminal kinase domain harboring the ATP-binding site [7]. Despite high sequence homology (>60% identity in kinase domains), structural nuances within the ATP-binding cleft enable isoform-selective inhibitor design. Key determinants of selectivity include:
CLR457 (NVP-CLR457) is a potent, ATP-competitive pan-class I PI3K inhibitor designed to target all four isoforms while minimizing off-target effects. Biochemical assays revealed its inhibitory profile:
Structurally, CLR457 features a Y-shaped topology common to many PI3K inhibitors. The morpholino group attached to the central pyrimidine scaffold forms critical hydrogen bonds with Val882 in the hinge region of p110γ (analogous to Val851 in p110α). The fluorophenyl moiety occupies the affinity pocket, engaging in hydrophobic interactions with non-conserved residues (e.g., Ile800 in p110α vs. Ile771 in p110γ). Crucially, CLR457 was engineered to eliminate microtubule-destabilizing off-target activity and reduce central nervous system (CNS) penetration compared to earlier pan-PI3K inhibitors like buparlisib (BKM120) [2]. This was achieved through strategic modifications enhancing polarity and reducing passive diffusion across the blood-brain barrier.
Table 2: Structural Features Governing CLR457 Binding to PI3K Isoforms
Structural Element | Role in CLR457 Binding | Isoform-Specific Residue Variations Influencing Affinity |
---|---|---|
Hinge Region (Val882/851) | Hydrogen bonding with morpholine oxygen | Highly conserved; minimal selectivity impact |
Affinity Pocket | Fluorophenyl group engages in hydrophobic stacking | p110γ: Larger pocket (Trp812, Ile831); p110α: Smaller (Ile848, Trp780) |
Specificity Pocket | Limited direct interaction; steric compatibility critical | p110γ: Glu826; p110α: Lys802; p110δ: Asp911; influences charge/steric complementarity |
Solvent Channel | Pyrimidine-carbonitrile core orientation; solvent exposure influences pharmacokinetics | p110γ: More open; p110α/δ: Partially occluded |
Structural data derived from crystallographic analyses and mutagenesis studies [2] [7].
The therapeutic rationale for pan-PI3K inhibitors like CLR457 centers on overcoming compensatory signaling and tumor heterogeneity. In preclinical models, CLR457 demonstrated dose-dependent antitumor activity in xenografts driven by PI3K pathway activation:
Pan-inhibition theoretically confers advantages in tumors with:
However, isoform-selective inhibitors offer potential for enhanced therapeutic indices by sparing physiologically critical isoforms. For example:
Table 3: Preclinical Efficacy of CLR457 in Combination Therapy vs. Monotherapy
Tumor Model | Treatment | Primary Tumor Growth Inhibition (vs. Control) | Metastasis Inhibition | Key Mechanistic Insight |
---|---|---|---|---|
4T1 TNBC (Syngeneic) | CLR457 (Pan-PI3Ki) | Minimal | Not assessed | Limited single-agent efficacy |
SHP099 (SHP2i) | ~50% | Transient reduction | Reactivation of PI3K via PDGFRβ | |
CLR457 + SHP099 | >90% (Synergistic) | Complete blockade of lung mets | Dual blockade prevents RTK (PDGFRβ)-driven PI3K reactivation | |
MDA-MB-468 TNBC | CLR457 | ~40% | Modest impact on survival | Partial pathway suppression |
CLR457 + SHP099 | ~75% | Significant survival prolongation | Co-inhibition disrupts RAS/MAPK & PI3K compensatory loops |
Data from metastatic triple-negative breast cancer (TNBC) models [6]. SHP2 inhibition prevents RTK-mediated RAS/MAPK activation, while CLR457 blocks PI3K escape pathways.
Despite achieving pharmacologically active concentrations in patients (as confirmed by PK modeling at 100 mg QD), CLR457 monotherapy induced no objective tumor responses in its Phase I trial, though disease stabilization occurred in 45.5% of patients at the highest dose [1] [5]. This limited efficacy, coupled with the challenge of achieving sustained target inhibition without intolerable metabolic toxicity (hyperglycemia), ultimately led to CLR457's clinical termination. It underscores a critical pharmacologic dilemma: while pan-inhibition may be necessary to block compensatory signaling in genetically complex tumors, achieving a sufficient therapeutic index remains exceptionally challenging due to the ubiquitous physiological roles of class I PI3Ks [1] [3] [9]. Future strategies may involve intermittent dosing schedules, rational combinations (e.g., with SHP2 or RTK inhibitors as shown preclinically [6]), or tumor-targeted delivery systems to enhance tumor-selective pathway suppression.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7